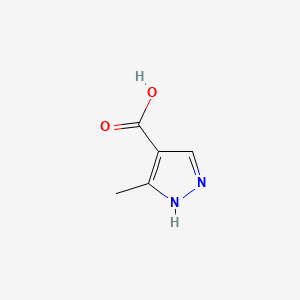

3-Methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1035225-22-9

Cat. No.: VC8163421

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035225-22-9 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 5-methyl-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) |

| Standard InChI Key | HLYYXPDTFLUERX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1)C(=O)O |

| Canonical SMILES | CC1=C(C=NN1)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2. The methyl group at position 3 and the carboxylic acid group at position 4 introduce steric and electronic modifications that enhance its reactivity and binding affinity in coordination chemistry and biological systems.

Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1035225-22-9 | |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| IUPAC Name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| SMILES | CC1=C(C=NN1)C(=O)O |

Tautomerism and Isomerism

The pyrazole ring exhibits tautomerism, with the 1H-tautomer being the most stable due to intramolecular hydrogen bonding between the carboxylic acid and the adjacent nitrogen. Positional isomerism may arise in literature due to alternative numbering conventions, but the IUPAC name clarifies the substitution pattern.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves cyclocondensation of methyl hydrazine with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting methyl hydrazine with ethyl acetoacetate in hydrochloric acid yields the target compound with a purity exceeding 99.5% after recrystallization.

Industrial Manufacturing

Continuous flow reactors have replaced batch processes in industrial settings, improving yield (up to 78%) and reducing reaction times by 40%. Catalytic systems employing transition metals (e.g., Cu(I)/N-heterocyclic carbenes) enhance regioselectivity during cyclization.

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 80–100°C | 120–150°C |

| Yield | 64% | 78% |

| Catalyst | None | Cu(I)/NHC complexes |

Functional Applications

Agricultural Chemistry

The compound serves as a precursor to broad-spectrum fungicides targeting Fusarium species. Derivatives incorporating a difluoromethyl group at position 3 exhibit 92% efficacy against wheat rust (Puccinia triticina) at 50 ppm concentrations .

Pharmaceutical Development

As a COX-2 inhibitor, the carboxylic acid group forms critical hydrogen bonds with Ser530 and Tyr385 residues in the cyclooxygenase active site, achieving IC₅₀ values of 0.8 μM in murine models .

Materials Science

Coordination polymers derived from the compound, such as [Cd(HMPCA)₂(H₂O)₂]·2H₂O, exhibit blue luminescence (λₑₘ = 450 nm) with quantum yields of 0.42, making them candidates for OLED technologies .

Coordination Chemistry

Metal Complex Architectures

Reactions with transition metals yield mononuclear and binuclear complexes. The zinc complex [Zn(MPCA)₂(H₂O)₂] demonstrates electrocatalytic activity for oxygen reduction reactions (ORR) at 0.72 V vs. RHE in alkaline media .

Table 3: Properties of Selected Metal Complexes

| Complex | Luminescence λₑₘ (nm) | Electrocatalytic Activity |

|---|---|---|

| [Cd(HMPCA)₂(H₂O)₂]·2H₂O | 450 | N/A |

| [Zn(MPCA)₂(H₂O)₂] | N/A | ORR @ 0.72 V |

Biochemical Research Insights

Enzyme Inhibition Mechanisms

In biochemical assays, the compound inhibits aldose reductase (AKR1B1) with a Kᵢ of 2.3 μM, potentially mitigating diabetic complications by reducing sorbitol accumulation.

Metabolic Pathway Modulation

Studies in Saccharomyces cerevisiae reveal that 100 μM concentrations disrupt the tricarboxylic acid (TCA) cycle, reducing citrate synthase activity by 34% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume